molecular formula C25H27FN4O4S B2671689 Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946216-17-7

Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2671689
CAS No.: 946216-17-7
M. Wt: 498.57
InChI Key: NKZNFMWVBFSVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinazoline core with a 2-thioxo-4-oxo functional group system and a methyl carboxylate substituent at position 7. The position 3 side chain consists of a piperidine ring substituted with a 2-fluorobenzyl group, connected via an ethyl linker terminated by an amide bond. The thioxo and oxo groups are critical pharmacophores, likely involved in hydrogen bonding or enzyme inhibition .

Properties

CAS No.

946216-17-7

Molecular Formula

C25H27FN4O4S

Molecular Weight

498.57

IUPAC Name

methyl 3-[2-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H27FN4O4S/c1-34-24(33)17-6-7-19-21(12-17)28-25(35)30(23(19)32)15-22(31)27-13-16-8-10-29(11-9-16)14-18-4-2-3-5-20(18)26/h2-7,12,16H,8-11,13-15H2,1H3,(H,27,31)(H,28,35)

InChI Key

NKZNFMWVBFSVLW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3CCN(CC3)CC4=CC=CC=C4F

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(2-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data regarding its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

PropertyValue
IUPAC Name This compound
Molecular Formula C25H26FN3O3S
Molecular Weight 465.55 g/mol

The compound features a piperidine moiety and a thioxoquinazoline structure, which are known to influence its biological activity.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thioxoquinazoline have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A related compound demonstrated an IC50 value of approximately 5 µM against breast cancer cells, indicating potential for further development as an anticancer agent .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit tyrosinase (TYR), which is crucial in melanin production and implicated in hyperpigmentation disorders. Compounds featuring the piperidine ring have been shown to enhance TYR inhibition through structural modifications .

Neuroprotective Effects

The piperidine moiety is also associated with neuroprotective effects. Research on related compounds suggests they may modulate neurotransmitter systems or protect neuronal cells from oxidative stress. This could make them candidates for treating neurodegenerative diseases .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes such as TYR or other kinases involved in cancer progression.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through the activation of caspases or modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The thioxo group may confer antioxidant properties, contributing to its neuroprotective effects by scavenging free radicals.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on TYR Inhibition : A study evaluated a series of piperidine derivatives for their ability to inhibit TYR. The most potent compound exhibited an IC50 value of 0.5 µM, suggesting that structural modifications can significantly enhance inhibitory activity .
  • Anticancer Activity Assessment : In vitro assays demonstrated that thioxoquinazoline derivatives led to a reduction in cell viability in various cancer cell lines (IC50 values ranging from 5 to 15 µM), indicating their potential as anticancer agents .
  • Neuroprotective Studies : Research has shown that piperidine-based compounds can protect against oxidative stress-induced neuronal damage in cell culture models .

Scientific Research Applications

Cancer Research

The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of quinazoline compounds can inhibit specific kinases involved in cancer progression. For instance, Polo-like kinase 1 (Plk1), a target in various cancers, has been explored in connection with similar compounds. The thioxoquinazoline scaffold may offer a novel approach to developing Plk1 inhibitors, which could lead to effective treatments for cancer .

Neurological Disorders

Given the piperidine component's association with neurotransmitter modulation, this compound may have applications in treating neurological disorders. Compounds that interact with dopamine and serotonin receptors are being investigated for their potential to alleviate symptoms of conditions such as depression and anxiety. The structural properties suggest it may act as an agonist or antagonist at these receptors .

Antimicrobial Activity

Preliminary studies have indicated that similar compounds exhibit antimicrobial properties. The thioxoquinazoline structure has shown efficacy against various bacterial strains, suggesting that this compound could be developed into a new class of antibiotics .

Receptor Binding

The compound may act on multiple biological receptors, influencing neurotransmission and other physiological processes. Its ability to bind selectively to certain receptors could lead to desired therapeutic effects while minimizing side effects.

Enzyme Inhibition

Inhibition of enzymes involved in metabolic pathways is another proposed mechanism. This could alter cellular responses and impact disease progression in conditions like cancer and metabolic disorders .

Cellular Uptake

The structural characteristics of the compound may facilitate cellular uptake, enhancing its bioavailability and efficacy in target tissues. This is particularly important for compounds intended for systemic administration.

Table: Summary of Case Studies Involving Similar Compounds

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of Plk1 by related quinazoline derivatives; potential for further development into anticancer drugs .
Study BNeurological EffectsInvestigated piperidine derivatives; showed promise in modulating serotonin receptors for depression treatment .
Study CAntimicrobial PropertiesFound thioxoquinazoline derivatives effective against Gram-positive bacteria; potential for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs identified in the evidence:

Compound Core Structure Position 3 Substituent Position 7 Group Key Modifications
Target Compound Tetrahydroquinazoline 2-fluorobenzyl-piperidine-ethyl-amide Methyl carboxylate Fluorinated benzyl group; ethyl linker; thioxo-oxo core
Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline Benzyl-piperidine-butyl-amide Methyl carboxylate Non-fluorinated benzyl; longer butyl linker
3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide Dihydroquinazoline 4-chlorobenzyl Carboxamide Reduced core saturation; chlorinated benzyl; carboxamide substituent
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole 3-methoxybenzyl-ethyl-amide Furan-carboxamide Thiazole core; methoxybenzyl group; furan-carboxamide
2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzyl(methyl)amino; thiazolidinone substituent N/A Pyrido-pyrimidinone core; thiazolidinone side chain; methyl substitution

Key Structural and Functional Insights:

Fluorination Effects: The 2-fluorobenzyl group in the target compound likely improves binding affinity and metabolic stability compared to non-fluorinated analogs (e.g., ’s benzyl group) due to increased electronegativity and lipophilicity .

Core Saturation and Pharmacophores :

  • The tetrahydroquinazoline core (target) provides greater rigidity than the dihydroquinazoline in , which could influence binding kinetics. The thioxo group in the target compound may serve as a hydrogen-bond acceptor, a feature absent in carboxamide-substituted analogs .

Heterocyclic Core Variations: Compounds with thiazole () or pyrido-pyrimidinone () cores exhibit divergent biological targets compared to quinazoline derivatives, highlighting the importance of core structure in activity .

Substituent Electronic Effects :

  • The methyl carboxylate at position 7 (target) may enhance solubility relative to the carboxamide in , which could improve bioavailability .

Hypothetical Research Findings (Based on Structural Analysis)

While specific experimental data are unavailable in the provided evidence, the following hypotheses can be proposed:

  • Enzyme Inhibition: The thioxo-oxo system in the target compound may inhibit kinases or proteases via interactions with catalytic cysteine or serine residues, a mechanism less feasible in non-thioxo analogs .
  • Receptor Selectivity: Fluorination at the benzyl group could enhance selectivity for fluorophilic receptors (e.g., certain GPCRs) compared to chlorinated or non-halogenated analogs .
  • Metabolic Stability : The ethyl linker and methyl carboxylate may reduce susceptibility to esterase-mediated hydrolysis compared to compounds with longer linkers or amide groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and what challenges arise during multi-step synthesis?

  • Methodological Answer: The compound’s synthesis likely involves coupling a piperidin-4-ylmethylamine derivative with a tetrahydroquinazoline core. Key challenges include regioselective introduction of the 2-fluorobenzyl group and maintaining stereochemical integrity during amide bond formation. A stepwise approach, inspired by analogous piperidine-based syntheses (e.g., coupling with benzaldehyde derivatives ), should employ orthogonal protecting groups for reactive amines and thiols. Intermediate characterization via 1^1H NMR and LC-MS is critical to monitor coupling efficiency and byproduct formation .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^{13}C NMR resolves structural ambiguities (e.g., thioxo vs. oxo tautomers). X-ray crystallography, as applied to structurally similar pyrrolopyrimidine carboxylates , can validate stereochemistry. For purity assessment, reverse-phase HPLC with a mobile phase of methanol/water (pH 5.5, tetrabutylammonium hydroxide buffer) is recommended to resolve polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by impurity profiles?

  • Methodological Answer: Impurities such as epimers or sulfinyl derivatives (e.g., co-eluting isomers in chromatograms ) may skew bioassay results. Employ orthogonal purification (e.g., preparative HPLC with ion-pairing agents) and spiking experiments with synthesized impurity standards (e.g., triflusulfuron methyl ester analogs ) to isolate and quantify contaminants. Statistical analysis (ANOVA) of biological replicates can distinguish artifact-driven vs. true activity .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

  • Methodological Answer: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. For example, exposure to 0.1 M HCl may hydrolyze the methyl ester, while UV light could induce thioxo group dimerization. Stabilizers like antioxidants (e.g., BHT) or lyophilization in amber vials are recommended for long-term storage. Monitor degradation via stability-indicating HPLC methods .

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorophenyl substituents) impact target binding affinity?

  • Methodological Answer: Perform comparative molecular dynamics simulations and free-energy perturbation (FEP) calculations to evaluate substituent effects on binding pocket interactions. Validate predictions via SPR (surface plasmon resonance) using recombinant protein targets. For example, replacing 2-fluorobenzyl with 3-chloro-4-hydroxyphenyl (as in EP 4 374 877 A2 ) alters hydrophobic interactions and hydrogen-bonding networks, which can be quantified via KdK_d measurements .

Q. What experimental designs mitigate batch-to-batch variability in yield and purity?

  • Methodological Answer: Implement design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For instance, a central composite design for amide coupling reactions (General Procedure F1 ) can identify critical factors (e.g., equivalents of HATU). Statistical process control (SPC) charts tracking yield, LC-MS purity, and residual solvents ensure consistency .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer: Reconcile in silico solubility models (e.g., COSMO-RS) with experimental shake-flask assays in biorelevant media (e.g., FaSSIF). Discrepancies often arise from unaccounted polymorphic forms or aggregation. Powder X-ray diffraction (PXRD) and dynamic light scattering (DLS) can detect crystalline vs. amorphous states or colloidal aggregates .

Q. What validation criteria are critical for pharmacological assays involving this compound?

  • Methodological Answer: Ensure assay reproducibility by adhering to ICH Q2(R1) guidelines. Include Z’-factor calculations for high-throughput screening and validate target engagement via orthogonal assays (e.g., CETSA for thermal shift analysis). For kinase inhibition studies, use ATP-competitive controls and measure IC50_{50} values across multiple enzyme batches .

Tables for Key Parameters

Parameter Recommended Method Reference
Purity Analysis HPLC (C18, pH 5.5 buffer)
Degradation Monitoring Forced degradation + stability-indicating LC-MS
Stereochemical Validation X-ray crystallography
Impurity Profiling Preparative HPLC + HRMS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.